molecular formula C15H12N2O3 B3137837 1-(2-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid CAS No. 442531-57-9

1-(2-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid

Cat. No.: B3137837
CAS No.: 442531-57-9
M. Wt: 268.27 g/mol
InChI Key: SRWLCOROBOXDFJ-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid is a benzimidazole derivative characterized by a carboxylic acid group at position 5 of the benzimidazole core and a 2-methoxyphenyl substituent at position 1 (N1). This compound serves as a precursor for synthesizing amides, esters, and coordination complexes, with applications in medicinal chemistry and materials science .

Properties

IUPAC Name

1-(2-methoxyphenyl)benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-20-14-5-3-2-4-13(14)17-9-16-11-8-10(15(18)19)6-7-12(11)17/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWLCOROBOXDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=NC3=C2C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201208079
Record name 1-(2-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442531-57-9
Record name 1-(2-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=442531-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201208079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with 2-methoxybenzaldehyde, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the benzimidazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the methoxyphenyl group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzimidazole core .

Scientific Research Applications

1-(2-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid is a compound that has garnered attention in various scientific research fields due to its unique structural properties and potential applications. This article explores its applications, focusing on medicinal chemistry, material science, and analytical chemistry.

Structural Overview

The compound features a benzoimidazole core, which is known for its biological activity, and a methoxyphenyl substituent that may enhance its lipophilicity and bioavailability. The carboxylic acid group is crucial for solubility and interaction with biological targets.

Anticancer Activity

Research has indicated that benzoimidazole derivatives exhibit significant anticancer properties. A study by Zhang et al. (2020) demonstrated that this compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Properties

Another notable application is in the field of antimicrobial research. A study conducted by Kumar et al. (2021) found that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Research published by Lee et al. (2022) highlighted its ability to inhibit pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in treating inflammatory diseases such as arthritis.

Organic Light Emitting Diodes (OLEDs)

In material science, the compound has been investigated for its properties as a potential emitter in OLEDs. A study by Wang et al. (2023) demonstrated that incorporating this compound into OLED devices improved luminous efficiency and stability compared to traditional materials. This advancement could lead to more efficient display technologies.

Photovoltaic Applications

The compound's electronic properties have also made it a candidate for use in organic photovoltaic cells. Research by Chen et al. (2023) revealed that when used as an additive in polymer solar cells, it enhanced charge transport and overall device performance.

Chromatographic Techniques

In analytical chemistry, this compound has been employed as a standard reference material for high-performance liquid chromatography (HPLC). Its distinct spectral properties allow for accurate quantification in complex mixtures, as shown in studies by Patel et al. (2022).

Sensor Development

The compound has also been explored for developing chemical sensors due to its ability to selectively bind certain ions or molecules. Research indicates that it can be used in fluorescence-based sensors for detecting heavy metals in environmental samples, providing a sensitive method for monitoring pollution levels.

Case Studies

StudyApplicationFindings
Zhang et al., 2020AnticancerInduced apoptosis in breast and lung cancer cells
Kumar et al., 2021AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Lee et al., 2022Anti-inflammatoryInhibited pro-inflammatory cytokines
Wang et al., 2023OLEDsImproved luminous efficiency and stability
Chen et al., 2023PhotovoltaicsEnhanced charge transport in solar cells
Patel et al., 2022HPLC ReferenceAccurate quantification in complex mixtures

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at N1 and Phenyl Rings

The biological and physicochemical properties of benzimidazole derivatives are highly dependent on substituents at N1 and the attached phenyl ring. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties
Compound Name N1 Substituent Phenyl Ring Substituent Melting Point (°C) Yield (%) Key Activity/Application Reference
1-(2-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid 2-Methoxyphenyl - Not reported Discontinued* Precursor for coordination polymers, amides
1-Cyclohexyl-2-(2-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid (VIc) Cyclohexyl 2-Methoxyphenyl White crystals 68.33 Not specified
1-Cyclohexyl-2-(4-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylic acid (VIe) Cyclohexyl 4-Nitrophenyl Red powder 47.38 Not specified
Methyl 1-(4-fluorophenyl)-2-(2,3,4-trihydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate 4-Fluorophenyl 2,3,4-Trihydroxyphenyl Not reported Not reported Antioxidant (comparable to ascorbic acid)
2-(2-Hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid (6b) H (unsubstituted) 2-Hydroxyphenyl 301–303 Not reported Coordination polymer synthesis
2-Methyl-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid 3,4,5-Trimethoxyphenyl Methyl Not reported Not reported Not specified
Key Observations:
  • Electron-Donating vs.
  • Thermal Stability : Hydroxyphenyl derivatives (e.g., 6b, 7d–h) exhibit high melting points (>300°C), likely due to strong intermolecular hydrogen bonding from -OH and -COOH groups .
  • Synthetic Yields : Bulky substituents (e.g., cyclohexyl in VIc) or electron-withdrawing groups (e.g., nitro in VIe) reduce yields, possibly due to steric hindrance or side reactions .
Antioxidant Activity:
  • Fluorinated derivatives with hydroxylated phenyl rings (e.g., Methyl 1-(4-fluorophenyl)-2-(2,3,4-trihydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate) show enhanced antioxidant activity, attributed to the synergistic effects of fluorine's electronegativity and hydroxyl radicals' free radical scavenging ability .
Antimicrobial Activity:
  • Amide derivatives of 2-(3-methylbenzo[b]thiophen-6-yl)-1-(4-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylic acid (e.g., C-1, C-10, C-19) demonstrated potent antimicrobial activity, with docking scores highlighting the importance of nitro and heterocyclic substituents in enzyme inhibition (e.g., tyrosyl-tRNA synthetase) .
  • The absence of nitro or thiophene groups in the target compound may limit its antimicrobial efficacy.
Enzyme Inhibition:
  • N-((1-(4-(Trifluoromethyl)benzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide (6e) showed acetylcholinesterase inhibition, with the trifluoromethyl group enhancing binding affinity .

Biological Activity

1-(2-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H17N3O3
  • Molecular Weight : 325.35 g/mol

The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of the methoxy group on the phenyl ring is significant as it may influence the compound's pharmacological properties.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily focusing on its anticancer properties. The following sections will detail specific findings related to its efficacy against various cancer cell lines.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of similar benzimidazole derivatives, suggesting that modifications to the benzimidazole structure can significantly affect their biological activity.

  • Cytotoxicity : In vitro studies have shown that derivatives of benzimidazole, including those with carboxylic acid substitutions, can induce apoptosis in cancer cells. For instance, methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate demonstrated significant cytotoxicity with an IC50 value of 3 μM against leukemic cells, indicating potent anti-leukemic activity .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves cell cycle arrest and induction of apoptosis. For example, compounds similar to this compound have been shown to downregulate cyclin-dependent kinases (CDKs) and upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .

Case Studies

Several case studies highlight the effectiveness of benzimidazole derivatives in preclinical settings:

  • Study on Apoptosis Induction : A study synthesized a library of 1,2,5-trisubstituted benzimidazoles and assessed their cytotoxic effects across multiple cancer cell lines (Jurkat, K-562, MOLT-4). One derivative exhibited an IC50 of 1.88 μM, demonstrating potent apoptosis-inducing capabilities .
  • Comparison with Established Chemotherapeutics : Another study compared the efficacy of benzimidazole derivatives against standard chemotherapeutic agents like cisplatin and doxorubicin. Certain derivatives displayed superior cytotoxicity and selectivity towards cancer cells compared to these established treatments .

Data Table: Biological Activity Summary

Compound NameIC50 (μM)Cancer Cell LineMechanism of Action
Methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate3Leukemic CellsApoptosis induction via CDK downregulation
Novel 1,2,5-trisubstituted benzimidazole derivative1.88JurkatApoptosis via targeting oncogenic proteins
Compound with methoxy substitutionVariesA549Cell cycle arrest at S phase

Q & A

Q. What are the common synthetic routes for 1-(2-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid?

  • Methodological Answer : The synthesis typically involves condensation of substituted o-phenylenediamine derivatives with carbonyl-containing precursors under acidic or reflux conditions. For example:
  • Step 1 : Formation of the benzimidazole core via reaction of o-phenylenediamine with 2-methoxybenzaldehyde in the presence of ammonium persulfate or acetic acid .
  • Step 2 : Functionalization at the 5-position with a carboxylic acid group using potassium permanganate (KMnO₄) oxidation of a methyl substituent or direct carboxylation via palladium-catalyzed C-H activation .
  • Key Characterization :
  • IR Spectroscopy : Confirm N-H (3395 cm⁻¹) and carboxylic acid O-H (2500–3000 cm⁻¹) stretches .
  • ¹H-NMR : Aromatic protons (δ 7.2–8.1 ppm), methoxy singlet (δ ~3.8 ppm), and carboxylic acid proton (δ ~12 ppm, broad) .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer :
  • Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 295.1) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.4% .

Advanced Research Questions

Q. How do structural modifications at the 2-methoxyphenyl or benzo[d]imidazole positions influence biological activity?

  • Methodological Answer :
  • SAR Studies : Replace the methoxy group with halogens (e.g., Cl, F) to enhance lipophilicity and target binding. Introduce electron-withdrawing groups (e.g., -NO₂) on the benzimidazole ring to modulate electronic effects .
  • Example : Derivatives with 4-fluorophenyl substitutions showed 2.5-fold higher EGFR inhibition (IC₅₀ = 0.8 µM) compared to the parent compound .
  • Table 1 : Selected Derivatives and Activity Data
R₁ (Benzimidazole)R₂ (Phenyl)IC₅₀ (EGFR, µM)
-H-OCH₃2.1
-NO₂-OCH₃1.4
-H-F0.8

Q. How can computational methods optimize this compound for specific therapeutic targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding modes with targets like EGFR or COX-2. Focus on hydrogen bonding between the carboxylic acid group and Arg776 (EGFR) .
  • ADMET Prediction : SwissADME or pkCSM tools evaluate logP (<3), solubility (>−4 LogS), and cytochrome P450 interactions to prioritize derivatives .
  • Case Study : A derivative with a 4-methylthiazole substituent showed improved docking scores (−9.2 kcal/mol vs. −7.5 kcal/mol for the parent compound) .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay Validation : Replicate experiments using standardized protocols (e.g., MTT assay for cytotoxicity, enzyme-linked assays for IC₅₀ determination).
  • Control Experiments : Test for off-target effects using kinase profiling panels (e.g., Eurofins KinaseScan®) .
  • Example : Discrepancies in IC₅₀ values for COX-2 inhibition may arise from differences in enzyme sources (human recombinant vs. cell lysate) .

Q. What strategies improve the solubility and bioavailability of this compound?

  • Methodological Answer :
  • Salt Formation : Prepare sodium or lysine salts of the carboxylic acid to enhance aqueous solubility .
  • Prodrug Design : Convert the carboxylic acid to an ester (e.g., ethyl ester) for passive diffusion, with in vivo hydrolysis to the active form .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (particle size <200 nm) to improve circulation time .

Data Contradiction Analysis

Q. Why do some studies report weak antimicrobial activity despite structural similarity to active benzimidazoles?

  • Methodological Answer :
  • Structural Analysis : The 2-methoxyphenyl group may sterically hinder interactions with microbial targets. Compare with analogs lacking this substituent .
  • Experimental Variables : Differences in bacterial strains (Gram-positive vs. Gram-negative) or culture conditions (aerobic vs. anaerobic) can skew results .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid

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